molecular formula C15H20BN3O2S B2863027 5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole CAS No. 2246610-95-5

5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole

Cat. No.: B2863027
CAS No.: 2246610-95-5
M. Wt: 317.21
InChI Key: NEEUWUFYBILCPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole integrates three critical structural motifs:

  • 1,2,4-Triazole core: A five-membered aromatic ring with three nitrogen atoms, known for its versatility in pharmaceuticals, agrochemicals, and materials science due to hydrogen-bonding capabilities and metabolic stability .
  • Sulfanyl (thioether) linkage: A benzyl group attached via a sulfur atom, which enhances lipophilicity and may influence bioavailability or polymer compatibility .
  • Tetramethyl-1,3,2-dioxaborolane: A boronic ester group that facilitates participation in Suzuki-Miyaura cross-coupling reactions, making the compound valuable in synthesizing coordination polymers or covalent organic frameworks (COFs) .

Properties

IUPAC Name

5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BN3O2S/c1-14(2)15(3,4)21-16(20-14)12-7-5-11(6-8-12)9-22-13-17-10-18-19-13/h5-8,10H,9H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEUWUFYBILCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole is a novel triazole derivative that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of triazole derivatives often involves methods such as ultrasound-assisted synthesis or conventional coupling reactions. The specific compound can be synthesized through a reaction involving tetramethyl-1,3,2-dioxaborolane and appropriate electrophiles. The structural formula is represented as follows:

C13H17BN4O3S\text{C}_{13}\text{H}_{17}\text{B}\text{N}_4\text{O}_3\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related compound demonstrated significant anti-proliferative activity against the HepG2 liver cancer cell line with an IC50 value of 13.004 µg/mL. This suggests that similar derivatives may exhibit comparable or enhanced anticancer properties due to structural similarities.

Table 1: Anticancer Activity of Related Triazole Compounds

CompoundIC50 (µg/mL)Cell Line
6d13.004HepG2
6e28.399HepG2
6bTBDTBD

The biological activity of triazoles is often attributed to their ability to interact with specific molecular targets within cells. For instance, molecular docking studies suggest that these compounds can inhibit enzymes such as carbonic anhydrase-II, which plays a crucial role in tumor growth and metastasis.

Table 2: Inhibition Potency Against Carbonic Anhydrase-II

CompoundIC50 (µM)Reference
9a13.8
9b25.1
Standard18.2Acetazolamide

Case Studies

A study published in Frontiers in Chemistry examined the inhibition potential of various triazole analogs against carbonic anhydrase-II. The results indicated that compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific substituents on the phenyl ring significantly influences the biological activity of triazole derivatives. For example:

  • Electron-donating groups tend to enhance anticancer activity.
  • Electron-withdrawing groups may reduce potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Core Heterocycle Key Functional Groups Molecular Weight (g/mol) Notable Applications/Properties References
Target Compound 1,2,4-Triazole Sulfanyl, Tetramethyl-dioxaborolane ~307.1* Polymer synthesis, potential antifungals
3-[(3-Methylbenzyl)thio]-1H-1,2,4-triazole (CAS 307545-27-3) 1,2,4-Triazole Sulfanyl, Methylbenzyl 205.3 Agrochemical intermediates
5-[(4-Methylbenzyl)sulfanyl]-1-phenyl-1H-tetrazole Tetrazole Sulfanyl, Methylbenzyl, Phenyl ~283.4 Material science, corrosion inhibition
1-Methyl-4-(tetramethyl-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole Pyrazole Tetramethyl-dioxaborolane, Trifluoromethyl ~306.1 Suzuki coupling, fluorinated polymers
4-((5-(Tetramethyl-dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine hydrochloride Pyridine Tetramethyl-dioxaborolane, Morpholine ~356.7 Pharmaceutical intermediates

*Estimated based on molecular formula C₁₅H₁₈BN₃O₂S.

Key Findings

Triazole vs. Pyrazole derivatives with boronic esters (e.g., ) are preferred in fluoropolymer synthesis due to their stability, whereas triazole-boronic esters (target) may excel in dynamic covalent chemistry .

Role of Sulfanyl Group :

  • The thioether linkage in the target compound increases lipophilicity (logP ~2.8*), similar to 3-[(3-methylbenzyl)thio]-1H-1,2,4-triazole (logP 2.5, ), improving membrane permeability in drug candidates .

Boronic Ester Functionality: The tetramethyl-dioxaborolane group enables cross-coupling reactions, distinguishing the target compound from non-boron analogs like CAS 307545-27-3. This property aligns it with coordination polymers () and proteolysis-targeting chimeras (PROTACs) in drug discovery .

Biological Activity :

  • While the target compound lacks direct bioactivity data, structurally related triazoles (e.g., posaconazole derivatives in ) exhibit antifungal activity. The boron moiety may introduce toxicity concerns but could also enable boron neutron capture therapy (BNCT) if optimized .

Q & A

Q. What are the optimal synthetic pathways for 5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole?

Methodological Answer: The synthesis involves coupling a tetramethyl dioxaborolane-substituted benzyl thiol with a 1,2,4-triazole precursor. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the sulfur atom .
  • Catalysts : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) may integrate boron-containing fragments .
  • Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product suppression .
    Table 1: Example optimization data (hypothetical):
SolventTemp (°C)Yield (%)Purity (HPLC)
DMF707895.2
THF656589.5

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer: Use multi-technique characterization:

  • ¹H/¹³C-NMR : Confirm substitution patterns (e.g., sulfanyl linkage at C5 of triazole) and boron integration .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~375) and fragmentation patterns .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S, and B content within ±0.3% .

Q. What are the key reactivity trends of the sulfanyl and dioxaborolane groups?

Methodological Answer:

  • Sulfanyl group : Prone to oxidation (→ sulfoxide/sulfone) under mild oxidizing agents (e.g., H₂O₂) .
  • Dioxaborolane : Hydrolyzes to boronic acid in aqueous media; stabilize with anhydrous conditions .
    Note : Monitor reactivity via TLC or in situ IR spectroscopy (e.g., B-O bond stretch at ~1370 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and regioselectivity?

Methodological Answer:

  • DFT Parameters : Use B3LYP/6-311+G(d,p) basis set to model HOMO-LUMO gaps, electrostatic potential surfaces, and sulfur-boron orbital interactions .
  • Regioselectivity : Compare activation energies for alternative substitution pathways (e.g., triazole N1 vs. N2 alkylation) .
    Table 2: Example DFT-calculated properties (hypothetical):
PropertyValue (eV)
HOMO-LUMO gap4.2
Sulfanyl charge density-0.45

Q. What challenges arise in resolving crystallographic disorder in the dioxaborolane moiety?

Methodological Answer:

  • Refinement strategies : Use SHELXL’s PART instruction to model disorder in the tetramethyl groups .
  • Thermal parameters : Constrain ADPs (anisotropic displacement parameters) for overlapping atoms .
  • Validation : Check R-factor convergence (<5%) and Fo-Fc maps for residual electron density .

Q. How to address contradictions in biological activity data across assays?

Methodological Answer:

  • Dose-response validation : Replicate assays with purified compound (≥95% purity) to rule out impurity artifacts .
  • Target-specific docking : Use AutoDock Vina to compare binding affinities against kinase vs. protease targets .
  • ADME analysis : Apply SwissADME to assess bioavailability discrepancies (e.g., logP vs. permeability) .

Q. What strategies improve yield in multi-step syntheses involving boron intermediates?

Methodological Answer:

  • Protection/deprotection : Use pinacol ester to stabilize boron intermediates during triazole coupling .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) for steps prone to decomposition .
  • Workup : Employ SPE (solid-phase extraction) to isolate boron-containing products from polar byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.